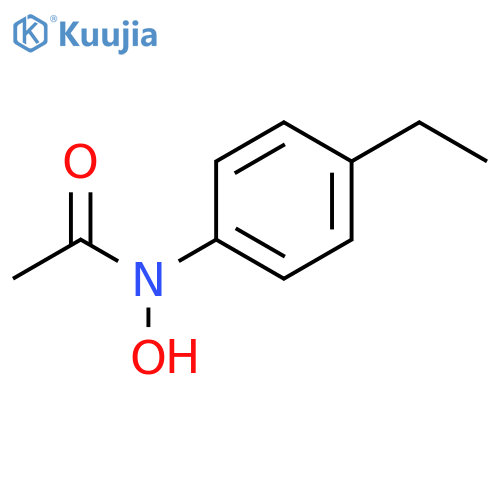Cas no 67274-50-4 (Acetamide, N-(4-ethylphenyl)-N-hydroxy-)

67274-50-4 structure
商品名:Acetamide, N-(4-ethylphenyl)-N-hydroxy-
CAS番号:67274-50-4
MF:C10H13NO2
メガワット:179.215722799301
MDL:MFCD30534020
CID:1721653
PubChem ID:44372219
Acetamide, N-(4-ethylphenyl)-N-hydroxy- 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-(4-ethylphenyl)-N-hydroxy-
- 67274-50-4
- CHEMBL157397
- N-(4-ethylphenyl)-N-hydroxyacetamide
-
- MDL: MFCD30534020
- インチ: InChI=1S/C10H13NO2/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-7,13H,3H2,1-2H3
- InChIKey: RQTIYOGWDGRMRI-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC=C(C=C1)N(C(=O)C)O
計算された属性
- せいみつぶんしりょう: 179.09469
- どういたいしつりょう: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- PSA: 40.54
Acetamide, N-(4-ethylphenyl)-N-hydroxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D606830-10g |
N-(4-ethylphenyl)-N-hydroxyacetamide |
67274-50-4 | 95% | 10g |
$1860 | 2024-06-05 | |
| eNovation Chemicals LLC | D606830-10g |
N-(4-ethylphenyl)-N-hydroxyacetamide |
67274-50-4 | 95% | 10g |
$1860 | 2025-02-24 | |
| eNovation Chemicals LLC | D606830-10g |
N-(4-ethylphenyl)-N-hydroxyacetamide |
67274-50-4 | 95% | 10g |
$1860 | 2025-02-27 |
Acetamide, N-(4-ethylphenyl)-N-hydroxy- 関連文献
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
67274-50-4 (Acetamide, N-(4-ethylphenyl)-N-hydroxy-) 関連製品
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬